Metconazole

Catalog No.
S580328
CAS No.
125116-23-6
M.F
C₁₇H₁₆D₆ClN₃O
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metconazole

CAS Number

125116-23-6

Product Name

Metconazole

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

Molecular Formula

C₁₇H₁₆D₆ClN₃O

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3

InChI Key

XWPZUHJBOLQNMN-UHFFFAOYSA-N

SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Solubility

4.69e-05 M

Synonyms

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol, 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol, cis-metconazole, metconazole

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Research on efficacy against specific fungal pathogens

Scientific research has explored the efficacy of metconazole against numerous fungal pathogens affecting various crops. Studies have demonstrated its effectiveness in controlling:

  • Fusarium graminearum: This fungus causes Fusarium head blight (FHB) in wheat, leading to significant yield losses. Research shows that metconazole exhibits strong fungicidal activity against F. graminearum, effectively controlling FHB and reducing deoxynivalenol (DON) production, a mycotoxin harmful to humans and animals [2].
  • Mycosphaerella fijiensis: This fungus causes Black Sigatoka disease in bananas, significantly impacting banana production. Studies indicate that metconazole offers effective control of Black Sigatoka, demonstrating its potential for managing this disease in banana cultivation [3].

Research on resistance development

While metconazole is effective against various fungal pathogens, researchers are actively investigating the development of resistance in fungal populations. Studies have shown that prolonged use of metconazole or other triazole fungicides can lead to the emergence of resistant fungal strains, highlighting the importance of implementing integrated pest management (IPM) strategies to prevent resistance development [2, 4].

Environmental considerations

  • [1]
  • [2]
  • [3]
  • [4]
  • [5]

Metconazole is a synthetic compound classified as a triazole fungicide, primarily used in agriculture to control a variety of fungal diseases affecting crops. Its chemical formula is C17H22ClN3OC_{17}H_{22}ClN_{3}O, and it has a molecular weight of approximately 319.837 g/mol . Metconazole acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, which disrupts cellular integrity and function .

As mentioned earlier, metconazole inhibits ergosterol biosynthesis in fungi. Ergosterol is a sterol essential for fungal cell membrane integrity and function. By disrupting ergosterol production, metconazole weakens the fungal cell wall, leading to impaired growth and ultimately, cell death [].

Metconazole is considered moderately toxic []. The US Environmental Protection Agency (EPA) has not established tolerances for its use within the United States [].

Potential hazards include:

  • Acute toxicity: Exposure can cause skin and eye irritation [].
  • Chronic toxicity: Long-term exposure may be harmful [].
  • Environmental impact: Potential for aquatic toxicity necessitates proper handling and disposal practices [].

The primary mechanism of action for Metconazole involves the inhibition of the enzyme lanosterol demethylase, which plays a crucial role in the ergosterol biosynthetic pathway. This inhibition leads to the accumulation of toxic sterol intermediates and ultimately results in cell death . The compound exists in two isomeric forms: cis-isomer and trans-isomer, each exhibiting distinct properties and biological activities .

Metconazole demonstrates significant antifungal activity against various pathogens, including Fusarium, Alternaria, Septoria, and rust fungi. Studies have shown that it effectively inhibits mycelial growth, conidium formation, germination, and toxin production in Fusarium strains . Additionally, research indicates that Metconazole can induce photosynthetic toxicity in aquatic organisms, highlighting its potential ecological impact .

The synthesis of Metconazole typically involves multiple steps starting from simpler organic compounds. One common method includes the reaction of chlorinated aromatic compounds with nitrogen-containing heterocycles under controlled conditions to form the triazole structure. The specific synthesis pathway may vary depending on the desired isomer (cis or trans) and the scale of production .

Metconazole is primarily utilized in agriculture as a fungicide to protect various crops from fungal infections. It is particularly effective on bananas, wheat, and other cereal grains . The compound is incorporated into formulations such as Caramba Fungicide, which is specifically designed for use in crop protection against fungal diseases . Its application not only enhances crop yield but also improves the quality of produce by reducing spoilage caused by fungal pathogens.

Research on Metconazole has revealed its interactions with various biological systems. For instance, studies have indicated that exposure to Metconazole can lead to stereo-selective cardiac toxicity in zebrafish embryos through oxidative stress pathways . Furthermore, its effects on non-target organisms highlight the need for careful management practices to mitigate ecological risks associated with its use in agricultural settings .

Several compounds share structural similarities or mechanisms of action with Metconazole. These include:

  • Tebuconazole: Another triazole fungicide that also inhibits ergosterol biosynthesis but has different efficacy profiles against specific fungi.
  • Propiconazole: A widely used fungicide that targets similar pathways but may exhibit different toxicity levels and environmental persistence.
  • Fluconazole: Primarily used in medical applications as an antifungal agent; it shares the triazole structure but differs significantly in its usage context.
CompoundMechanism of ActionPrimary UseUnique Features
MetconazoleInhibits ergosterol biosynthesisAgricultural fungicideEffective against a broad range of fungi
TebuconazoleInhibits ergosterol biosynthesisAgricultural fungicideMore effective against certain pathogens
PropiconazoleInhibits ergosterol biosynthesisAgricultural fungicideVaries in toxicity across species
FluconazoleInhibits ergosterol biosynthesisMedical antifungalPrimarily used for systemic infections

Metconazole's unique efficacy against specific fungal pathogens and its dual isomeric forms distinguish it from other triazole fungicides, making it a valuable tool in integrated pest management strategies.

Inhibition of Sterol 14α-Demethylase in Fungal Ergosterol Biosynthesis Pathways

Metconazole exerts its fungicidal activity by targeting sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol in fungi. CYP51 catalyzes the removal of the C-14 methyl group during ergosterol synthesis, a step critical for membrane fluidity and fungal viability. By binding to CYP51's heme cofactor via its triazole ring, metconazole blocks this demethylation, leading to the accumulation of toxic methylated sterols and cell membrane disruption.

Key Findings:

  • Binding Affinity: Metconazole exhibits nanomolar inhibition constants (Ki) for CYP51 isoforms in Fusarium graminearum and Aspergillus fumigatus, with IC₅₀ values ranging from 0.02–0.5 μM.
  • Stereoselectivity: The (1S,5R)-enantiomer demonstrates 13.9–23.4× higher activity than its (1R,5S) counterpart due to optimized interactions with CYP51B's hydrophobic cavity.
  • Resistance Implications: Mutations in Cyp51B (e.g., G457S in A. fumigatus) reduce metconazole binding by altering heme proximity, contributing to azole resistance.

Comparative Analysis of Demethylation Inhibition Across Triazole Fungicides

Metconazole belongs to the demethylation inhibitor (DMI) class, which includes triazoles like tebuconazole and propiconazole. Structural variations among triazoles influence their efficacy, spectrum, and resistance profiles:

TriazoleBinding ResiduesCYP51 Isoform AffinityApplication Spectrum
MetconazoleY118, F228, T311, L376Broad (CYP51A/B)Cereals, oilseed rape
TebuconazoleY136, F255, S378CYP51A-specificFruits, vegetables
PropiconazoleY131, F233, G307CYP51B-preferentialTurf, ornamentals
FluconazoleY

Quantitative Evaluation of Resistance Development in Fusarium pseudograminearum Populations

Comprehensive baseline sensitivity profiling of 105 Fusarium pseudograminearum isolates from four Chinese provinces established metconazole's inhibitory potency, with EC50 values ranging from 0.0217 to 0.1366 μg/mL (mean 0.0559 μg/mL) [1] [3]. The unimodal distribution of sensitivity (Figure 1) indicated absence of resistant subpopulations in field strains, suggesting no prior selection pressure from metconazole usage [1] [3]. Geographical analysis revealed consistent sensitivity profiles across Shandong, Shaanxi, Henan, and Hebei provinces (Table 1), with no statistically significant regional differences (P < 0.05) [1] [3].

Table 1: Regional Sensitivity of Fusarium pseudograminearum to Metconazole

ProvinceIsolates TestedEC50 Range (μg/mL)Mean EC50 (μg/mL)
Shandong290.023–0.1310.058
Shaanxi440.030–0.1370.057
Henan140.024–0.0940.047
Hebei180.022–0.1290.057

Resistance induction through fungicide adaptation yielded six mutants from three parent strains, with RFs ranging from 11.09 to 97.72 [1] [3]. Stability assessments after ten subcultures showed variable persistence of resistance traits. For instance, mutant H11-5–2 maintained an RF of 51.88 (53% retention), while FP4-7–1 decreased to RF 28.69 (67% retention) [1] [3]. These differential stability patterns suggest complex genetic and epigenetic factors influence resistance maintenance.

Fitness Penalties Associated with Metconazole-Resistant Mutant Strains

Resistant mutants exhibited significant physiological impairments compared to wild-type strains:

  • Thermal Growth Constraints: Optimal growth at 25°C declined by 34–48% in mutants FP4-7–1 and W6-3, with complete growth inhibition at 37°C mirroring parental strains [1] [3]. Suboptimal temperatures (4–18°C) exacerbated growth deficits, particularly in FP4-derived mutants (Table 2).
  • Reproductive Capacity: Conidia production decreased 2.8–4.5-fold in resistant strains, with germination rates dropping to 41–63% versus 89–94% in wild types [1] [3].
  • Vegetative Competitiveness: Colony expansion rates at 25°C showed 47–52% reduction in mutants, correlating with RF magnitude (r = -0.82, P < 0.01) [1] [3].

Table 2: Temperature-Dependent Growth Reductions in Resistant Mutants

Strain4°C Growth (%)25°C Growth (%)30°C Growth (%)
FP4 (WT)100100100
FP4-7–156.552.655.9
W6-365.967.869.8
H11-5–272.497.6102.1

These fitness costs create ecological barriers to resistance establishment, as mutants face reduced survival in fluctuating field conditions. The inverse relationship between RF and growth rate (r = -0.76, P < 0.05) suggests strong selection pressure against high-level resistance in absence of fungicide exposure [1] [3].

Cross-Resistance Patterns with Mefentrifluconazole and Tebuconazole

Molecular analyses revealed two complementary resistance mechanisms:

  • Target-Site Modification: M151T substitutions in FpCYP51B reduced metconazole binding affinity by 4.7-fold (Kd 2.34 μM vs. 0.50 μM in wild type) [1] [3]. Docking simulations showed this mutation disrupts hydrophobic interactions with the fungicide's dichlorophenyl group [1] [3].
  • Gene Overexpression: FpCYP51A and FpCYP51B expression increased 3.8–6.2-fold in resistant mutants, enhancing ergosterol biosynthesis capacity [1] [3].

These mechanisms drive cross-resistance patterns:

Table 3: Cross-Resistance Coefficients Between DMIs

Fungicide PairPearson's rP-Value
Metconazole-Tebuconazole0.87<0.01
Metconazole-Mefentrifluconazole0.79<0.05
Metconazole-Pydiflumetofen0.120.67

The strong positive correlation with tebuconazole (r = 0.87) and mefentrifluconazole (r = 0.79) stems from shared CYP51 targeting [1] [3]. In contrast, no cross-resistance occurred with pydiflumetofen (succinate dehydrogenase inhibitor) or fludioxonil (osmoregulator) [1] [3]. This specificity supports strategic fungicide rotation with non-DMI chemistries to delay resistance evolution.

XLogP3

3.7

LogP

3.85 (LogP)

Melting Point

111.5 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

9.23e-08 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

125116-23-6

Wikipedia

Metconazole

Biological Half Life

1.70 Days

Use Classification

Agrochemicals -> Fungicides, Plant Growth Regulators
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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